Pimefylline nicotinate
Description
Contextualizing Pyrimidine-Nicotinate Conjugates within Contemporary Medicinal Chemistry
In modern medicinal chemistry, the strategy of creating molecular conjugates is a powerful tool for drug discovery. nih.gov This approach involves linking two or more distinct chemical moieties to form a single hybrid compound. The goal is often to merge the therapeutic actions of the parent molecules, improve pharmacokinetic properties, or enhance target selectivity.
Pyrimidine (B1678525) and its fused-ring derivatives are of immense interest due to their central role in numerous biological processes. nih.gov As essential components of nucleic acids (cytosine, thymine, and uracil) and various natural products, the pyrimidine scaffold is a cornerstone of many therapeutic agents. gsconlinepress.com Fused pyrimidine systems, such as the purine (B94841) core found in xanthine (B1682287) alkaloids, exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. nih.govnih.gov The versatility and established biological significance of the pyrimidine ring make it a frequent choice for derivatization and conjugation in drug design. gsconlinepress.comgsconlinepress.com
Nicotinic acid, also known as niacin or vitamin B3, and its derivatives constitute the other half of these conjugates. nih.gov Beyond its essential role as a vitamin, nicotinic acid exerts distinct pharmacological effects, notably as a lipid-modifying agent. nih.gov The conjugation of nicotinic acid to other bioactive scaffolds is explored to create novel chemical entities with combined or synergistic effects. nih.govnih.gov Pyrimidine-nicotinate conjugates, therefore, represent a rational design strategy to explore new therapeutic possibilities by combining the rich pharmacology of both pyrimidine-based structures and nicotinic acid. chemistryjournal.net
Historical Development and Research Trajectories of Xanthine and Nicotinic Acid Derivatives
The scientific journey of both xanthine and nicotinic acid derivatives is long and distinguished, with each class of compounds having independently secured a place in medicine.
Xanthine Derivatives: The history of xanthines in science began in the 19th century. nih.gov Xanthine itself was first isolated in 1817, followed by the isolation of its famous derivatives caffeine (B1668208) (1820) and theobromine. nih.gov Theophylline (B1681296), the parent xanthine of pimefylline (B162858), was extracted from tea leaves in 1888. nih.govclockss.org Its clinical potential was soon recognized, and by the early 20th century, it was used as a diuretic. clockss.org The discovery of its bronchodilator properties led to its widespread use in the treatment of asthma by the mid-20th century. nih.govnih.gov
Research into the mechanism of action revealed that xanthines are competitive non-selective phosphodiesterase inhibitors and adenosine (B11128) receptor antagonists. nih.govwikipedia.org This understanding paved the way for the development of more selective derivatives to improve efficacy and reduce side effects. taylorandfrancis.com
Nicotinic Acid Derivatives: Nicotinic acid has long been known as a water-soluble B vitamin required to prevent pellagra. nih.govchemistryjournal.net Its pharmacological applications at higher doses were explored later, with significant interest in its ability to modulate lipid profiles emerging in the mid-20th century. nih.govmdpi.com However, its use was often limited by a prominent side effect of cutaneous vasodilation, or flushing. nih.gov
This limitation spurred further research into its mechanism and the development of derivatives. A major breakthrough was the discovery of the G protein-coupled receptor GPR109A, which mediates the effects of nicotinic acid. nih.gov This discovery has opened new avenues for designing novel agonists and derivatives with improved therapeutic profiles for treating dyslipidemia and preventing cardiovascular disease. nih.govchemistryjournal.net More recent research continues to explore derivatives for other applications, such as anti-inflammatory and antiamnestic agents. nih.govrrpharmacology.ru
The development of a conjugate like pimefylline nicotinate (B505614) is a logical progression of these parallel research trajectories, seeking to integrate the distinct pharmacological histories of xanthines and nicotinic acid into a single molecule.
| Milestone | Xanthine Derivatives | Nicotinic Acid Derivatives |
| Early Discovery | Isolation of xanthine (1817) and caffeine (1820). nih.gov | Identified as a vitamin (B3) and a cure for pellagra. chemistryjournal.net |
| Key Compound Isolation | Theophylline first extracted from tea leaves (1888). nih.gov | N/A |
| Early Clinical Use | Theophylline used as a diuretic (c. 1907). clockss.org | Used as a vitamin supplement. nih.gov |
| Major Therapeutic Application | Theophylline becomes a primary treatment for asthma (c. 1950s). nih.gov | Used in pharmacological doses to treat dyslipidemia (c. 1950s). nih.govmdpi.com |
| Mechanistic Insight | Identified as phosphodiesterase inhibitors and adenosine receptor antagonists. nih.gov | Discovery of the nicotinic acid receptor, GPR109A. nih.gov |
| Modern Research Focus | Development of selective derivatives with improved therapeutic profiles (e.g., Doxofylline). taylorandfrancis.com | Design of new agonists and derivatives to reduce side effects and explore new therapeutic areas. nih.govrrpharmacology.ru |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1,3-dimethyl-7-[2-(pyridin-3-ylmethylamino)ethyl]purine-2,6-dione;pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2.C6H5NO2/c1-19-13-12(14(22)20(2)15(19)23)21(10-18-13)7-6-17-9-11-4-3-5-16-8-11;8-6(9)5-2-1-3-7-4-5/h3-5,8,10,17H,6-7,9H2,1-2H3;1-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWFKBHYDXGGML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNCC3=CN=CC=C3.C1=CC(=CN=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90143399 | |
| Record name | Pimefylline nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90143399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10058-07-8 | |
| Record name | 3-Pyridinecarboxylic acid, compd. with 3,7-dihydro-1,3-dimethyl-7-[2-[(3-pyridinylmethyl)amino]ethyl]-1H-purine-2,6-dione (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10058-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pimefylline nicotinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010058078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pimefylline nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90143399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nicotinic acid, compound with 3,7-dihydro-1,3-dimethyl-7-[2-[(3-pyridylmethyl)amino]ethyl]-1H-purine-2,6-dione (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.156 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIMEPHYLLINE NICOTINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y694512DA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Pimefylline Nicotinate and Its Structural Analogues
Strategic Approaches for Pimefylline (B162858) Core Synthesis
The core of pimefylline is a derivative of xanthine (B1682287) (3,7-dihydropurine-2,6-dione), a heterocyclic compound composed of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. nih.gov Synthetic strategies can either build this complex scaffold from simpler acyclic precursors or modify an existing xanthine molecule.
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the starting materials. mdpi.comnih.govorganic-chemistry.org This approach offers advantages in terms of synthetic efficiency and reduced waste generation. mdpi.com
The Biginelli reaction, discovered by Pietro Biginelli in 1891, is a prime example of an MCR used for the synthesis of pyrimidine derivatives. wikipedia.orgnih.gov The classical reaction involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) to produce 3,4-dihydropyrimidin-2(1H)-ones. wikipedia.org While not a direct route to the fused xanthine system of pimefylline, the Biginelli reaction is a fundamental strategy for constructing the pyrimidine ring, which is a key structural component of the pimefylline core. mdpi.comresearchgate.net
The mechanism of the Biginelli reaction is believed to initiate with the condensation of the aldehyde and urea, forming an iminium intermediate. organic-chemistry.org This is followed by the nucleophilic addition of the β-ketoester enol and subsequent cyclization and dehydration to yield the final dihydropyrimidine (B8664642) product. wikipedia.orgorganic-chemistry.org
Table 1: Catalysts in Biginelli Reaction for Pyrimidine Synthesis This table is interactive. You can sort and filter the data.
| Catalyst Type | Specific Catalyst Example | Key Advantages | Reference(s) |
|---|---|---|---|
| Brønsted Acid | p-Toluenesulfonic acid (p-TSA) | Classical, widely used catalyst. | mdpi.com |
| Lewis Acid | Ytterbium(III) triflate (Yb(OTf)₃) | Increased yields, shorter reaction times, reusable. | organic-chemistry.org |
| Lewis Acid | Indium(III) chloride (InCl₃) | Improved procedure, effective for various substrates. | organic-chemistry.org |
| Heteropoly Acids | Heteropoly Acids | Green chemistry approach, efficient. | |
| Enzymatic | Yeast | Green methodology, high yields. | wikipedia.org |
More advanced and targeted syntheses of the pimefylline core and its analogues often start from a pre-formed xanthine derivative, most commonly theophylline (B1681296) (1,3-dimethylxanthine). evitachem.com This approach circumvents the de novo construction of the fused ring system and focuses on the strategic modification of the xanthine scaffold, particularly at the N-7 position.
A key strategy involves the N-alkylation of theophylline with a bifunctional reagent containing both a leaving group and a protected hydroxyl group. For instance, theophylline can be reacted with an epoxy-containing alkyl halide. The nitrogen at the 7-position acts as a nucleophile, opening the epoxide ring and simultaneously forming the C-N bond. This reaction introduces a hydroxyalkyl side chain, creating the necessary functional group for the subsequent esterification step. This method is used to synthesize various 7-(2-hydroxy-3-aminopropyl)-1,3-dimethyl-3,7-dihydropurine-2,6-diones and related structures. researchgate.net
Another efficient one-pot methodology for N-alkylation involves using N7-tosyltheophylline (TsTh) as a highly reactive intermediate. sci-hub.se Primary or secondary alcohols can be reacted with TsTh in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a suitable solvent such as acetonitrile (B52724) to afford the corresponding N7-alkyltheophylline derivatives in good to excellent yields. sci-hub.se This method is applicable to a wide range of structurally diverse alcohols, providing a versatile route to hydroxy-functionalized xanthine cores. sci-hub.se
Table 2: Selected Methods for N-7 Alkylation of Theophylline This table is interactive. You can sort and filter the data.
| Reagent/Method | Reaction Conditions | Product Type | Key Features | Reference(s) |
|---|---|---|---|---|
| Epoxy-alkyl halides | Base-catalyzed | 7-(hydroxyalkyl)theophylline | Introduces a hydroxyl group for further functionalization. | researchgate.net |
| N7-Tosyltheophylline (TsTh) & Alcohol | DBU, refluxing acetonitrile | 7-(alkyl)theophylline | One-pot, highly efficient for various alcohols. | sci-hub.se |
| Propargyl bromide | K₂CO₃, DMF | 7-(prop-2-yn-1-yl)theophylline | Introduces an alkyne for further modification via click chemistry. | mdpi.com |
| Alkylating agent (e.g., ethyl bromide) | Base (e.g., NaOH) | 7-ethyltheophylline | Standard alkylation to introduce simple alkyl groups. | evitachem.com |
Multicomponent Condensation Reactions (e.g., Biginelli Reaction)
Chemical Introduction of the Nicotinate (B505614) Moiety via Esterification Reactions
The final step in the synthesis of pimefylline nicotinate is the formation of an ester bond between the hydroxyl group of the pimefylline core and the carboxylic acid group of nicotinic acid (pyridine-3-carboxylic acid). Several established esterification protocols can be employed for this transformation.
Direct esterification, often referred to as Fischer esterification, involves reacting the hydroxy-functionalized pimefylline core directly with nicotinic acid in the presence of an acid catalyst. nih.gov This is an equilibrium-limited reaction, and to achieve high yields, the water formed as a byproduct must be removed, typically by azeotropic distillation using a Dean-Stark apparatus or by using a dehydrating agent. google.com
Commonly used catalysts include strong mineral acids like sulfuric acid (H₂SO₄) or organic acids such as p-toluenesulfonic acid (p-TSA). organic-chemistry.orgchemicalbook.comscholarsresearchlibrary.com The reaction generally requires heating the components in a suitable solvent. scholarsresearchlibrary.com Recent advancements have explored heterogeneous catalysts, such as macroporous polymeric acids, which facilitate easier product purification and catalyst recycling. organic-chemistry.org
Table 3: Conditions for Direct Esterification This table is interactive. You can sort and filter the data.
| Catalyst | Solvent | Conditions | Key Features | Reference(s) |
|---|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Excess alcohol (e.g., n-butanol) | Reflux, water removal | Classic, effective method. | google.com |
| Titanium Tetrachloride (TiCl₄) | Dichloromethane or Hexane | Mild, neutral conditions | High purity and yields, no base required. | nih.gov |
| Triphenylphosphine Dibromide/K₂CO₃ | Acetonitrile | Reflux, 3 days | Effective for electron-deficient rings like pyridine (B92270). | nih.gov |
| Macroporous Polymeric Acid | Toluene or solvent-free | 50-80°C | Heterogeneous catalyst, easy recovery. | organic-chemistry.org |
| Lipase (e.g., Novozym 435) | Ionic Liquid | 50°C | Green, biocatalytic approach, high yield. | rsc.org |
Transesterification is an alternative route that involves the reaction of the pimefylline core's hydroxyl group with a pre-existing ester of nicotinic acid, such as methyl nicotinate or ethyl nicotinate. google.com This process is also an equilibrium reaction, catalyzed by either acids (e.g., H₂SO₄) or, more commonly, bases like sodium methoxide (B1231860) (CH₃ONa). google.combiofueljournal.com
The driving force for the reaction is the removal of the small alcohol byproduct (e.g., methanol (B129727) or ethanol) from the reaction mixture, which shifts the equilibrium toward the formation of the desired this compound product. google.com This can be achieved by distillation, often under reduced pressure. google.com N-heterocyclic carbenes (NHCs) have also emerged as potent organocatalysts for promoting transesterification reactions under mild conditions. organic-chemistry.org
Table 4: Catalysts for Transesterification This table is interactive. You can sort and filter the data.
| Catalyst | Reactant Ester | Conditions | Key Features | Reference(s) |
|---|---|---|---|---|
| Sodium Methoxide (CH₃ONa) | Methyl Ester | Moderate temperature | Homogeneous base catalysis. | biofueljournal.com |
| Alkaline Alkoxides | C₁-C₄ Alkyl Nicotinate | Vacuum distillation | High purity and yield. | google.com |
| N-Heterocyclic Carbenes (NHCs) | Vinyl or Isopropenyl Acetate | Room temperature | Organocatalysis, mild conditions. | organic-chemistry.org |
| Dipotassium Hydrogen Phosphate (K₂HPO₄) | Methyl Ester | Mild conditions | Tolerates various functional groups. | organic-chemistry.org |
| Scandium(III) Triflate (Sc(OTf)₃) | Various Esters | Boiling alcohol | Lewis acid catalysis, high yields. | organic-chemistry.org |
A highly efficient and generally irreversible method for ester formation involves activating the nicotinic acid by converting it into its more reactive acid chloride derivative, nicotinoyl chloride. This activation is typically achieved by treating nicotinic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. amazonaws.comprepchem.com
The resulting nicotinoyl chloride is highly electrophilic and reacts readily with the hydroxyl group of the pimefylline core. mdpi.com This reaction is usually conducted at or below room temperature in an inert solvent and in the presence of a tertiary amine base, such as triethylamine (B128534) (Et₃N) or pyridine. The base serves to neutralize the hydrogen chloride (HCl) gas that is generated as a byproduct, preventing it from causing unwanted side reactions. mdpi.com This method avoids the equilibrium limitations of direct esterification and transesterification, often leading to higher yields and simpler product purification. researchgate.netorgsyn.org
Table 5: Reagents for Nicotinoyl Chloride Formation and Subsequent Esterification This table is interactive. You can sort and filter the data.
| Reagent for Acid Chloride | Reaction Conditions (Step 1) | Reagent for Esterification (Step 2) | Key Features | Reference(s) |
|---|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Reflux | Hydroxyalkyl-xanthine, Triethylamine | Widely used, effective method. | amazonaws.comprepchem.com |
| Phosphorous Pentachloride (PCl₅) | Varies | Hydroxyalkyl-xanthine, Hydrazine Hydrate* | Used in multi-step synthesis of derivatives. | researchgate.net |
| Oxalyl Chloride | Anhydrous Benzene | Hydroxyalkyl-xanthine, Base | Alternative to thionyl chloride. | orgsyn.org |
| Phosgene/Triethylamine | Benzene, 5-7°C | Alcohol | Used for anhydride (B1165640) formation, adaptable for esters. | orgsyn.org |
Note: In this reference, the acid chloride is converted to a hydrazide, but the principle of forming the acid chloride is the same.
Based on a comprehensive review of the available scientific literature, there is currently no specific information detailing the design and synthesis of prodrugs and chemical derivatives of this compound.
Therefore, the section on "," specifically subsection "2.3. Design and Synthesis of Prodrugs and Chemical Derivatives of this compound," cannot be provided at this time. The strict adherence to scientifically accurate and verifiable research findings precludes the generation of content for which no primary or secondary sources could be identified.
Further research would be required to develop and document such synthetic methodologies.
Molecular and Cellular Pharmacodynamics of Pimefylline Nicotinate
Elucidating Molecular Mechanisms of Action
Comprehensive searches of scientific literature and pharmacological databases have revealed a significant lack of specific research on the molecular and cellular pharmacodynamics of Pimefylline (B162858) Nicotinate (B505614). While the compound is listed in various patents and chemical catalogs, detailed studies elucidating its precise mechanisms of action are not publicly available. Pimefylline is classified as a xanthine (B1682287) derivative, suggesting potential mechanisms related to this class of compounds, such as inhibition of phosphodiesterase enzymes or antagonism of adenosine (B11128) receptors. The nicotinate moiety is the salt of nicotinic acid (niacin), which has its own distinct pharmacological profile. However, without dedicated studies on the combined molecule, the following sections on its specific molecular interactions and signaling pathways cannot be populated with accurate, evidence-based information.
Ligand-Receptor Interactions and Binding Kinetics
There is no available scientific literature detailing the ligand-receptor interactions or binding kinetics of Pimefylline Nicotinate.
Receptor Occupancy and Binding Affinity Studies
No studies on the receptor occupancy or binding affinity of this compound have been identified in the public domain. Therefore, no data tables on this topic can be generated.
Selectivity Profiling of Molecular Targets
A selectivity profile for this compound against a panel of molecular targets is not available in published research.
Modulation of Intracellular Signaling Pathways
Specific details on how this compound modulates intracellular signaling pathways are not documented in the available scientific literature.
G-Protein Coupled Receptor (GPCR) Signaling Crosstalk
There is no information available regarding the crosstalk of this compound with G-protein coupled receptor (GPCR) signaling pathways.
Ion Channel Function and Regulation Mechanisms
The effects of this compound on ion channel function and its regulatory mechanisms have not been investigated in any published studies.
Nuclear Receptor Ligand Interactions
Nuclear receptors are a superfamily of ligand-inducible transcription factors that directly regulate gene expression to control a variety of physiological processes, including metabolism and development. plos.orgnih.govwikipathways.org These receptors, upon binding to their specific ligands, undergo conformational changes that enable them to bind to DNA and modulate the transcription of target genes. lubio.ch
The nicotinate (nicotinic acid) component of this compound is known to interact with a specific G protein-coupled receptor (GPR109A), not a nuclear receptor, to exert its primary effects on lipid metabolism. nih.gov However, the downstream consequences of this interaction can influence the expression and activity of nuclear receptors. For example, studies on nicotinic acid have shown it can alter the expression of peroxisome proliferator-activated receptor-gamma (PPARγ) in adipocytes. nih.gov PPARs are a key class of nuclear receptors in lipid metabolism. plos.orgwikipathways.org
While direct binding of pimefylline or nicotinate to the ligand-binding domains of most nuclear receptors has not been established as their primary mechanism, their metabolic effects can indirectly influence nuclear receptor signaling pathways. plos.orgnih.gov The functional diversity of nuclear receptors arises from subtle modifications of the ligand-binding pocket, which determines ligand specificity. plos.orglubio.ch Currently, evidence points towards an indirect modulation of nuclear receptor-regulated gene programs rather than a direct ligand interaction by this compound.
Enzymatic Target Interactions and Regulatory Effects
The principal enzymatic targets of this compound are the phosphodiesterase (PDE) enzymes. nih.gov Pimefylline, a xanthine derivative, is a non-selective PDE inhibitor. nih.gov PDEs comprise a large family of enzymes responsible for the degradation of the intracellular second messengers cAMP and cGMP. nih.gov By inhibiting these enzymes, pimefylline prevents the breakdown of cAMP and cGMP, leading to their accumulation within the cell.
This elevation of cyclic nucleotide levels has widespread regulatory effects:
Smooth Muscle Relaxation: Increased cGMP in vascular smooth muscle cells leads to relaxation and vasodilation. phauk.orgpharmaceutical-journal.com This is the primary mechanism for PDE5 inhibitors used in treating conditions like pulmonary hypertension. phauk.orgpharmaceutical-journal.com
Modulation of Inflammatory Cells: Certain PDE subtypes, such as PDE4, are crucial in inflammatory cells. Inhibition of PDE4 increases cAMP levels, which can suppress the production of pro-inflammatory mediators. nih.gov
Gene Expression Control: Cyclic nucleotides activate protein kinases like Protein Kinase A (PKA) and Protein Kinase G (PKG), which in turn phosphorylate various downstream targets, including transcription factors that control gene expression. nih.gov
The nicotinate moiety of the compound primarily targets the nicotinic acid receptor (GPR109A), which inhibits adenylate cyclase in adipocytes, thereby acutely lowering cAMP and reducing lipolysis. nih.gov However, the systemic and longer-term effects of nicotinate also involve changes in the expression of key metabolic enzymes, such as diacylglycerol O-acyltransferase 2 (DGAT2), which is involved in triglyceride synthesis. nih.gov
The dual nature of this compound results in a complex regulatory profile, combining the broad effects of PDE inhibition with the more targeted metabolic regulation associated with nicotinic acid.
Cellular Responses and Phenotypic Alterations in Mechanistic Research Models
Morphological Analysis in In Vitro Cellular Systems
In vitro studies investigating cellular responses to compounds that alter the cytoskeleton or induce specific signaling pathways often report distinct morphological changes. nih.govmdpi.com These alterations can include changes in cell shape, size, and adhesion, often observed using phase-contrast microscopy. researchgate.netresearchgate.net For example, cellular remodeling can cause confluent, polygonal cells to adopt an elongated, spindle-like morphology, creating gaps between cells. nih.gov In other contexts, such as apoptosis, cells may exhibit shrinkage and detachment from the culture surface. researchgate.netresearchgate.net
While specific morphological studies on this compound are not widely documented, the known mechanisms of its components suggest potential effects. PDE inhibitors can influence the cellular cytoskeleton, which is fundamental to maintaining cell shape. nih.gov The actin cytoskeleton's organization is a key determinant of cell morphology. mdpi.comnih.gov Compounds that modulate intracellular signaling pathways, such as the cAMP pathway, can trigger a reorganization of the cytoskeleton, leading to observable changes in cell morphology. nih.gov Such changes are not necessarily due to cell death but can reflect a functional reprogramming of the cell. nih.gov
Table 1: Potential Morphological Changes in In Vitro Cellular Systems
| Phenotypic Change | Potential Underlying Mechanism | Observational Method |
|---|---|---|
| Cell Shape Alteration (e.g., elongation) | Reorganization of the actin cytoskeleton due to altered cAMP/cGMP signaling. nih.gov | Phase-Contrast Microscopy |
| Cell Shrinkage and Detachment | Induction of apoptotic pathways in sensitive cell lines. researchgate.netresearchgate.net | Microscopy, Flow Cytometry |
| Changes in Cell-Cell Contact | Modulation of adhesion molecules and cytoskeletal tension. mdpi.com | Immunofluorescence, Microscopy |
Gene Expression Modulation Studies (e.g., mRNA and Protein Levels)
The ability to modulate gene expression is a key feature of many pharmacologically active compounds. nih.govnews-medical.net this compound, through its two components, can influence the expression of a variety of genes at both the mRNA and protein levels. nih.govnih.gov
The pimefylline component, as a PDE inhibitor, increases intracellular cAMP. This can lead to the activation of the transcription factor CREB (cAMP response element-binding protein), which in turn modulates the expression of genes involved in various processes, including anabolism and immune response. nih.gov For instance, the PDE inhibitor pentoxifylline (B538998) has been shown to induce the expression of Wnt-10b in T cells. nih.gov
The nicotinate component has well-documented effects on the gene expression profiles of tissues involved in lipid metabolism. nih.gov Studies have shown that nicotinic acid can alter the mRNA expression of several key genes in adipose tissue and the liver. nih.gov This includes the regulation of adipokines like leptin and adiponectin, as well as enzymes critical for triglyceride synthesis like DGAT2. nih.gov Discrepancies can exist between mRNA and protein levels due to post-transcriptional and post-translational regulation, making it important to measure both. frontiersin.orgmdpi.com
Table 2: Examples of Genes Modulated by the Components of this compound
| Gene/Protein | Component | Tissue/Cell Type | Effect on Expression | Reference |
|---|---|---|---|---|
| Wnt-10b | Pimefylline (as PDE inhibitor) | CD8+ T cells | Increased | nih.gov |
| Leptin (mRNA) | Nicotinate | Adipose Tissue | Decreased | nih.gov |
| Adiponectin | Nicotinate | Adipose Tissue | Increased | nih.gov |
| DGAT2 (mRNA and protein) | Nicotinate | Liver | Decreased | nih.gov |
| PPARγ | Nicotinate | Adipocytes | Increased | nih.gov |
Cellular Functional Assays in Preclinical Settings
Preclinical cellular functional assays are essential for determining the biological effects of a compound in a controlled in vitro environment. nih.govconceptlifesciences.comnews-medical.net These assays measure a wide range of cellular activities, including viability, proliferation, and specific pathway engagement. conceptlifesciences.comnih.gov
For a compound like this compound, a variety of functional assays would be relevant to characterize its effects:
Cell Viability and Proliferation Assays: Assays such as the MTT assay are used to determine if a compound affects cell survival or growth rate. researchgate.netnews-medical.net These are often the primary screens for new therapeutic candidates. news-medical.net
Lipolysis Assays: Given the known antilipolytic effect of the nicotinate component, assays measuring the release of free fatty acids from adipocytes would be a key functional test. nih.gov
Immune Cell Function Assays: The immunomodulatory effects of PDE inhibition can be assessed using assays that measure cytokine production (e.g., TNF-α, IL-17A) from immune cells like PBMCs or specific T cell subsets. nih.govcrownbio.com Flow cytometry is a powerful tool for characterizing the response of different cell types within a heterogeneous population. crownbio.com
Reporter Gene Assays: To confirm the engagement of specific signaling pathways, cells can be engineered with reporter genes linked to response elements for transcription factors like CREB. An increase in the reporter signal would indicate the activation of the cAMP pathway.
These assays, often performed in multi-well plates for high-throughput screening, provide crucial data on a compound's mechanism of action and its potential therapeutic or biological effects at the cellular level. news-medical.netnih.gov
Table 3: Relevant Cellular Functional Assays
| Assay Type | Cellular Process Measured | Relevance to this compound |
|---|---|---|
| Cell Viability (e.g., MTT) | Cell survival and metabolic activity | General assessment of cellular health and cytotoxicity. researchgate.netnih.gov |
| Lipolysis Assay | Release of free fatty acids from adipocytes | Measures the functional effect of the nicotinate moiety. nih.gov |
| Cytokine Release Assay (e.g., ELISA) | Immune cell activation and response | Assesses the immunomodulatory effects of PDE inhibition. nih.gov |
| cAMP/cGMP Quantification | Second messenger levels | Directly measures the primary effect of PDE inhibition. nih.gov |
Structure Activity Relationship Sar Studies of Pimefylline Nicotinate Derivatives
Principles and Methodologies for Designing Structural Modifications
The design of new pimefylline (B162858) nicotinate (B505614) derivatives involves strategic chemical modifications to the core xanthine (B1682287) structure. These modifications are guided by established principles of medicinal chemistry to explore the chemical space around the parent molecule and identify analogues with enhanced properties. rsc.org
Rational drug design for pimefylline derivatives is anchored in the versatile and structurally rigid xanthine scaffold. nih.govresearchgate.net This scaffold, a bicyclic system composed of a pyrimidinedione and an imidazole (B134444) ring, offers multiple positions for chemical modification. nih.govuniroma1.it The primary sites for substitution on the xanthine ring are the N1, N3, N7, and C8 positions.
Rational design strategies leverage an understanding of how substitutions at these sites influence the molecule's interaction with its biological targets, such as adenosine (B11128) receptors or phosphodiesterases. nih.gov For instance, studies on various xanthine derivatives have shown that substitutions at the C8 position can have a significant impact on increasing the potency of the compound. nih.gov Conversely, bulky substituents at the N7 position often lead to a decrease in affinity and potency. nih.gov The strategic modification of these positions, often involving the attachment of different functional groups or ring systems, is a key approach in developing new compounds. uniroma1.it This process aims to optimize target binding and selectivity. googleapis.com
Combinatorial chemistry provides a powerful methodology for generating large libraries of structurally related compounds, which is highly applicable to the xanthine scaffold. nih.govnih.gov This high-throughput approach allows for the rapid synthesis of numerous pimefylline analogues by systematically combining a set of chemical building blocks at the various reactive sites of the xanthine core. nih.gov
The process can involve solid-phase synthesis, where the xanthine core is anchored to a resin, followed by a sequence of reactions such as alkylations and nucleophilic displacements to introduce diversity. nih.gov This methodology enables the creation of a highly diverse library of molecules from a single scaffold. researchgate.netnih.gov By generating a wide array of derivatives, researchers can efficiently screen for compounds with desired biological activities, accelerating the discovery of lead candidates. researchgate.net
Rational Design Strategies Based on Core Scaffolds
Impact of Structural Variations on Target Binding and Cellular Activity
The introduction of structural variations to the pimefylline nicotinate molecule directly influences its pharmacological profile by altering how it interacts with its biological targets. nih.govnih.govfrontiersin.org These modifications can affect binding affinity, selectivity, and functional activity at the cellular level. biorxiv.orgnanoporetech.com
The xanthine scaffold provides a rigid framework, and substitutions at its various positions dictate the molecule's properties. nih.gov The table below summarizes the general impact of substitutions at different sites on the xanthine core, which is instructive for designing pimefylline derivatives.
| Substitution Site | General Impact on Activity/Potency | Illustrative Examples of Substituents | Reference |
|---|---|---|---|
| C8 | Substitutions often significantly increase potency and can enhance anti-allergic properties when combined with N1 and N3 substitutions. | Aryl or heteroaryl groups, (cyclopentyloxy)phenyl groups. | nih.gov |
| N1 & N3 | Combined substitutions are common and contribute to overall potency and selectivity. Alkyl substitutions are frequent. | Methyl, propyl, and other alkyl groups. | nih.govresearchgate.net |
| N7 | Substitutions, particularly with bulky groups, generally decrease potency and affinity compared to substitutions at other sites. | Alkyl groups. | nih.gov |
| N9 | Considered for substitutions in the synthesis of specific isomers like isoparaxanthine analogues. | Benzyl moieties. | nih.govuniroma1.it |
The binding of a ligand, such as a this compound derivative, to its target protein is a dynamic process that typically induces conformational changes in both the ligand and the receptor. nih.govgoogle.com This mutual adaptation is fundamental to the mechanism of action for many drugs. nih.gov For instance, the binding of a ligand to a G-protein coupled receptor (GPCR) can trigger significant structural rearrangements, such as the movement of transmembrane helices, which initiates the intracellular signaling cascade. nih.govrospatent.gov.ru
While specific studies detailing the conformational changes induced by this compound are not extensively documented in the provided results, it is a core principle of molecular recognition. nih.gov The binding event can stabilize a particular active or inactive conformation of the receptor, thereby modulating its function. rospatent.gov.ru Techniques such as X-ray crystallography and NMR spectroscopy, often complemented by computational simulations, are used to study these subtle yet critical structural shifts.
A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target and elicit a response. nih.govdovepress.com Identifying these pharmacophoric elements for this compound derivatives is essential for designing new molecules with high affinity and selectivity. nih.gov
For the xanthine class of compounds, the key pharmacophoric features typically include:
Hydrogen Bond Acceptors: The oxygen atoms at the C2 and C6 positions of the pyrimidinedione ring. nih.gov
Hydrogen Bond Donors: The hydrogen atom on the N7 or N9 nitrogen of the imidazole ring (depending on the substitution pattern). nih.gov
Hydrophobic/Aromatic Regions: The bicyclic ring system itself and any lipophilic substituents attached to it. nih.gov
Exclusion Volumes: Spatial constraints imposed by the receptor's binding pocket that define regions where ligand atoms would cause steric clashes. nih.gov
These features and their specific spatial arrangement constitute the pharmacophore model. researchgate.netdovepress.com This model then serves as a 3D query to screen virtual libraries for novel chemical scaffolds that match the required features, or to guide the modification of existing scaffolds. nih.govdovepress.com
Analysis of Conformational Changes Induced by Ligand Binding
Application of Computational Chemistry in SAR Analysis
Computational chemistry has become an indispensable tool in modern drug discovery, significantly accelerating the process of SAR analysis. nextmol.comnih.gov It allows researchers to predict how structural modifications will affect a molecule's properties before undertaking costly and time-consuming laboratory synthesis. nextmol.comscbdd.com
Several computational techniques are applied in the SAR analysis of pimefylline derivatives:
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor's active site. researchgate.net It helps in visualizing the key interactions (like hydrogen bonds and hydrophobic contacts) and provides a score to estimate the binding affinity, guiding the design of derivatives that fit better into the binding pocket.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. scbdd.com By analyzing a set of known pimefylline analogues, a QSAR model can predict the activity of new, unsynthesized derivatives. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the flexibility of the ligand and receptor and the stability of their complex. researchgate.netnextmol.com This helps in understanding the dynamic nature of the binding process and the conformational changes involved.
Pharmacophore Modeling and Virtual Screening: As discussed earlier, computational methods are used to generate pharmacophore models from known active ligands or the receptor structure. researchgate.netnih.gov These models are then used to rapidly screen large databases of compounds to identify those with the desired structural features.
By integrating these computational approaches, researchers can prioritize the synthesis of the most promising candidates, thereby making the drug design process more efficient and rational. nextmol.comnih.gov
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict how a molecule (ligand), such as a this compound derivative, might bind to a specific target protein (receptor) in the body. gardp.orgnih.gov
Molecular Docking simulates the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves placing the ligand in the binding site of the protein and calculating the binding energy for different poses. A lower binding energy typically indicates a more stable and potentially more potent interaction. For this compound derivatives, this would involve identifying a relevant biological target and then using software to predict how different chemical modifications to the this compound structure would affect its fit and binding affinity within the target's active site.
Molecular Dynamics (MD) Simulations provide insights into the movement and flexibility of the ligand-receptor complex over time. plos.org After a promising docking pose is identified, an MD simulation can be run to assess the stability of the interaction. mdpi.com This technique models the motion of every atom in the system, providing a more dynamic and realistic view of the binding. nih.gov For a this compound derivative, MD simulations could confirm if the key interactions predicted by docking are maintained over a period of nanoseconds, thus validating the stability of the complex. plos.orgmdpi.com
Table 1: Hypothetical Data from Molecular Docking of this compound Derivatives
Since no actual research data is available, the following table is a hypothetical example of what such a study might produce.
| Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
| Pimefylline | Adenosine A1 Receptor | -7.2 | Phe171, Asn254, His278 |
| Derivative A | Adenosine A1 Receptor | -8.5 | Phe171, Tyr271, Asn254 |
| Derivative B | Adenosine A1 Receptor | -6.8 | Phe171, Met177 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. frontiersin.org QSAR models are built by calculating molecular descriptors (properties like size, electronic charge, and hydrophobicity) for a set of molecules with known activities. biolscigroup.us Statistical methods are then used to create an equation that relates these descriptors to the activity. nih.gov
For this compound derivatives, a QSAR study would require synthesizing a series of related compounds and testing their biological activity against a specific target. Then, various descriptors would be calculated for each derivative. The resulting QSAR model could then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. frontiersin.org The quality of a QSAR model is assessed using statistical metrics like the coefficient of determination (R²) and the cross-validation coefficient (Q²). biolscigroup.us
Table 2: Example of Descriptors Used in QSAR Studies
| Descriptor Type | Example Descriptor | Property Represented |
| Electronic | Dipole Moment (µ) | Polarity and charge distribution of the molecule. |
| Steric/Topological | Molecular Weight (MW) | Size and shape of the molecule. |
| Hydrophobic | LogP | The lipophilicity or hydrophobicity of the molecule. |
| Quantum Chemical | HOMO/LUMO Energy | Electron-donating or accepting capability. |
Structure-Based Drug Design (SBDD) Methodologies
Structure-Based Drug Design (SBDD) is a rational drug design approach that relies on the known 3D structure of a biological target. gardp.org This structural information is typically obtained through techniques like X-ray crystallography or NMR spectroscopy. nih.gov
The SBDD process involves analyzing the target's binding site to identify key features for ligand interaction. gardp.org Using this information, medicinal chemists can design or modify compounds to have improved complementarity with the target, enhancing properties like potency and selectivity. researchgate.net Molecular docking is a central tool in SBDD, allowing for the virtual screening of large compound libraries and the optimization of lead compounds. gardp.org
In the context of this compound, if the 3D structure of its pharmacological target were known, SBDD could be employed to design novel derivatives. For example, by observing empty pockets within the binding site, chemists could add functional groups to the this compound scaffold to create new, favorable interactions, thereby improving its therapeutic profile.
Preclinical Investigation Models for Mechanistic Insight into Pimefylline Nicotinate Action
In Vitro Cellular Models for Mechanistic Elucidation
Comprehensive studies detailing the use of in vitro cellular models to specifically elucidate the mechanisms of pimefylline (B162858) nicotinate (B505614) are not readily found in published literature.
Primary Cell Culture Systems
There is no specific information available in the reviewed literature regarding the use of primary cell culture systems to investigate the mechanistic action of pimefylline nicotinate.
Established Immortalized Cell Lines
Publicly accessible research data does not specify the use of any established immortalized cell lines for the study of this compound.
Organotypic Slice Culture Models
Information regarding the application of organotypic slice culture models in the preclinical investigation of this compound is not available in the current body of scientific literature.
In Vivo Animal Models for Pathophysiological Exploration and Mechanistic Studies
While specific in vivo studies focusing solely on this compound are not detailed in the available literature, patent documents reference general animal studies for evaluating the effects of thermogenic compounds. For instance, in vivo studies in pigs and ruminants have been mentioned in the context of investigating the effects of certain β-agonists on lipolysis and lipogenesis, which may be relevant to the broader class of compounds to which this compound belongs. google.comgoogle.com These studies aimed to understand how such compounds might reduce fat accretion and potentially increase skeletal muscle mass. google.comgoogle.com However, data specific to this compound from such models is not provided.
Genetically Engineered Animal Models
There is no mention in the available literature of the use of genetically engineered animal models to explore the pathophysiology or mechanisms of action of this compound.
Induced Disease Models for Specific Research Questions
Specific induced disease models used to investigate this compound have not been described in the reviewed literature. The context in which this compound is mentioned in patent literature relates to compositions for managing body weight and composition, but specific induced models of obesity or related metabolic disorders for testing this compound are not detailed. google.comgoogle.com
Data Tables
Due to the lack of specific preclinical research findings for this compound in the public domain, no data tables can be generated.
Ex Vivo Tissue Preparations for Biochemical and Cellular Analysis
Ex vivo studies, which involve the analysis of tissues in an artificial environment outside the organism, are crucial for understanding the direct effects of a compound on specific cell types and biochemical pathways, independent of systemic physiological influences. For a compound like this compound, which is related to phosphodiesterase (PDE) inhibitors, such studies would be invaluable for confirming its mechanism of action. nih.gov
Typically, ex vivo investigations for a xanthine (B1682287) derivative might involve the following:
Tissue Isolation: Tissues relevant to the compound's expected therapeutic action, such as cardiac muscle, vascular smooth muscle, or platelets, would be isolated from animal models. googleapis.com
Biochemical Assays: These preparations would be used to measure the compound's effect on key enzymes and second messengers. A primary focus would be on phosphodiesterase activity and the subsequent changes in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov
Cellular Analysis: Techniques such as immunohistochemistry and Western blotting could be employed to examine changes in protein expression and localization following treatment with the compound. physiogenex.com Gene expression analysis via qPCR could also reveal effects on pathways related to inflammation, fibrosis, or metabolism. physiogenex.com
However, specific data from such ex vivo studies on this compound are not readily found in the reviewed literature. Research on other, more extensively studied PDE3 inhibitors, for instance, has utilized isolated preadipocytes to evaluate effects on adipogenesis and lipolysis by measuring glycerol (B35011) levels and using Oil Red O staining. d-nb.info These studies provide a template for the types of ex vivo models that could be applied to this compound to understand its metabolic profile.
The lack of specific published findings for this compound in ex vivo models highlights a gap in the understanding of its pharmacological profile at the tissue and cellular level. While its structural relationship to other xanthines suggests a likely mechanism as a PDE inhibitor, dedicated ex vivo research is necessary to confirm this and to characterize its specific effects.
Advanced Analytical Methodologies in Pimefylline Nicotinate Research
Spectroscopic Techniques for Structural Elucidation of Research Samples
Spectroscopic methods are indispensable for elucidating the molecular structure of newly synthesized compounds or isolated research samples. By probing the interactions of molecules with electromagnetic radiation, these techniques provide detailed information about the atomic composition and connectivity within the pimefylline (B162858) nicotinate (B505614) molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the precise structure of an organic molecule in solution. By measuring the magnetic properties of atomic nuclei, primarily hydrogen-1 (¹H NMR) and carbon-13 (¹³C NMR), it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
In the context of pimefylline nicotinate, ¹H NMR would be used to identify all the unique proton environments in the molecule. For instance, the distinct signals from the protons on the pyridine (B92270) ring of the nicotinate moiety would be observed, as would the signals for the methyl groups and the methylene (B1212753) bridge of the pimefylline structure. The integration of these signals helps in quantifying the number of protons in each environment, while the splitting patterns (e.g., singlets, doublets, triplets) reveal the number of neighboring protons, thus helping to piece together the molecular puzzle.
¹³C NMR spectroscopy complements this by detecting the carbon backbone of the molecule. Each unique carbon atom in this compound would give a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical nature (e.g., carbonyl, aromatic, aliphatic). Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups. core.ac.ukresearchgate.net A combined analysis of ¹H and ¹³C NMR data is often sufficient for the unambiguous structural confirmation of a research sample. nih.gov
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for this compound
| Atom Assignment (¹H) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Atom Assignment (¹³C) | Predicted Chemical Shift (δ, ppm) |
| H (Nicotinoyl, C2') | ~9.2 | s | C (Nicotinoyl, C2') | ~152 |
| H (Nicotinoyl, C6') | ~8.8 | d | C (Nicotinoyl, C6') | ~150 |
| H (Nicotinoyl, C4') | ~8.3 | d | C (Nicotinoyl, C4') | ~137 |
| H (Nicotinoyl, C5') | ~7.5 | t | C (Nicotinoyl, C5') | ~124 |
| H (Pimefylline, C8) | ~7.8 | s | C (Nicotinoyl, C3') | ~129 |
| H (Methylene, -O-CH₂-) | ~4.5 | t | C (Ester C=O) | ~165 |
| H (Methylene, -N-CH₂-) | ~4.0 | t | C (Pimefylline, C6) | ~155 |
| H (Methyl, N1-CH₃) | ~3.4 | s | C (Pimefylline, C2) | ~151 |
| H (Methyl, N3-CH₃) | ~3.6 | s | C (Pimefylline, C4) | ~148 |
| C (Pimefylline, C8) | ~141 | |||
| C (Pimefylline, C5) | ~107 | |||
| C (Methylene, -O-CH₂-) | ~65 | |||
| C (Methylene, -N-CH₂-) | ~48 | |||
| C (Methyl, N1-CH₃) | ~30 | |||
| C (Methyl, N3-CH₃) | ~28 |
Mass Spectrometry (MS) Applications
Mass Spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For structural elucidation, it provides the exact molecular weight of the compound, which is a critical piece of information for confirming the molecular formula. nih.gov High-resolution mass spectrometry (HRMS) can determine the molecular mass with extremely high accuracy, allowing for the deduction of the elemental composition.
When analyzing a research sample of this compound, the mass spectrum would be expected to show a prominent molecular ion peak [M]⁺ or a protonated molecular peak [M+H]⁺ corresponding to its molecular weight. Furthermore, the fragmentation pattern observed in the mass spectrum offers structural clues. The molecule can break apart in a predictable manner upon ionization. For this compound, a likely fragmentation would be the cleavage of the ester linkage, resulting in ions corresponding to the pimefylline and nicotinate fragments. This information helps to confirm how the different parts of the molecule are connected. researchgate.netresearchgate.net
Table 2: Plausible Mass Spectrometry Fragmentation Data for this compound
| Fragment | Description | Predicted m/z |
| [M+H]⁺ | Protonated molecular ion | 344.12 |
| [C₁₄H₁₄N₅O₄]⁺ | Fragment from loss of a methyl group | 316.10 |
| [C₇H₇N₅O₂]⁺ | Pimefylline fragment after ester cleavage | 193.06 |
| [C₆H₄NO₂]⁺ | Nicotinoyl fragment | 122.02 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. The FT-IR spectrometer collects high-spectral-resolution data over a wide spectral range, making it a valuable tool for identifying the presence of specific functional groups in a molecule. researchgate.net Each functional group absorbs infrared radiation at a characteristic frequency, and these absorptions are represented as bands in the spectrum.
For this compound, an FT-IR analysis would reveal characteristic absorption bands confirming the presence of its key functional groups. core.ac.ukanalis.com.my These would include the stretching vibrations of the ester carbonyl (C=O) group, the amide carbonyl groups within the xanthine (B1682287) ring system, the C-N bonds, the C-O bond of the ester, and the aromatic C=C and C-H bonds of the pyridine ring. The presence and position of these bands provide corroborating evidence for the structure determined by NMR and MS. mdpi.com
Table 3: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aliphatic C-H | Stretch | 3000 - 2850 |
| Ester C=O | Stretch | 1730 - 1715 |
| Amide C=O (Xanthine) | Stretch | 1700 - 1650 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| C-O (Ester) | Stretch | 1300 - 1100 |
| C-N | Stretch | 1350 - 1000 |
Chromatographic Separation and Purity Assessment in Research Contexts
Chromatography is a laboratory technique for the separation of a mixture. mdpi.com In pharmaceutical research, it is crucial for isolating the compound of interest from reaction mixtures and for assessing its purity. ipinnovative.comnih.gov Purity is a critical parameter, as even small amounts of impurities can significantly affect the results of biological assays. nih.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment in pharmaceutical analysis. ajol.info It separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method would typically be employed.
In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol). This compound would be retained on the column and then eluted by a gradient or isocratic flow of the mobile phase. The time it takes for the compound to elute is known as its retention time, which is a characteristic property under specific conditions. A UV detector is commonly used to detect the compound as it elutes. The purity of a research sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. The International Council for Harmonisation (ICH) guidelines are often followed for method validation to ensure linearity, precision, accuracy, and robustness. ajol.info
Table 4: Illustrative HPLC Purity Analysis of a this compound Research Sample
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Area % | Identity |
| 1 | 3.5 | 15.6 | 0.5 | Impurity 1 |
| 2 | 8.2 | 3080.1 | 99.2 | This compound |
| 3 | 9.1 | 9.3 | 0.3 | Impurity 2 |
| Total | 3105.0 | 100.0 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Research Purity Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nist.gov It is primarily used for the analysis of volatile and semi-volatile compounds. In the context of this compound research, GC-MS is not typically the primary method for analyzing the compound itself due to its relatively high molecular weight and low volatility, which could lead to thermal degradation in the GC inlet.
However, GC-MS is exceptionally useful for the purity assessment of research samples by detecting and identifying volatile impurities. mdpi.com This includes residual solvents from the synthesis and purification process (e.g., ethanol, toluene, ethyl acetate) or volatile by-products. chromatographyonline.com The high sensitivity of the MS detector allows for the quantification of these impurities at trace levels. nist.gov For non-volatile compounds, derivatization techniques can sometimes be employed to create more volatile analogues suitable for GC-MS analysis, although HPLC remains the more direct method for the parent compound. mdpi.com
Table 5: Hypothetical GC-MS Analysis for Volatile Impurities in a this compound Sample
| Retention Time (min) | Detected Mass (m/z) | Identity | Concentration (ppm) |
| 2.1 | 43, 58 | Acetone | < 50 |
| 3.4 | 31, 45 | Ethanol | 120 |
| 5.8 | 91, 92 | Toluene | < 20 |
X-ray Crystallography for Ligand-Target Complex Analysis
X-ray crystallography is a pivotal technique for elucidating the three-dimensional structure of molecules at an atomic level. In the context of drug discovery, it provides invaluable insights into how a ligand, such as an adenosine (B11128) receptor antagonist, interacts with its protein target. This understanding is crucial for structure-based drug design and for optimizing the selectivity and affinity of drug candidates.
Researchers have successfully determined the crystal structures of human adenosine receptors, which are the targets for xanthine derivatives like pimefylline. For instance, the crystal structure of the human A2A adenosine receptor has been resolved in a complex with the selective antagonist ZM241385. nih.gov This structural data reveals the precise binding orientation of the antagonist within the receptor's binding pocket. The furan (B31954) ring of ZM241385, a common feature in many A2A antagonists, is positioned deep within the cavity, forming a hydrogen bond with asparagine residue Asn253 and a water-mediated interaction with histidine residue His250. nih.gov
Another study reported the crystal structure of the A2A receptor bound to a different antagonist, Cmpd-1, revealing a potential allosteric pocket. nih.govpnas.org This highlights the flexibility of the receptor's binding site and offers new avenues for the design of selective compounds. nih.govpnas.org The analysis of such ligand-target complexes provides a detailed map of the interactions, including hydrogen bonds, hydrophobic interactions, and the role of individual amino acid residues.
Similarly, the crystal structures of xanthine derivatives themselves, such as theophylline-7-acetic acid, have been determined. researchgate.netresearchgate.net These studies provide precise data on bond lengths, angles, and the planarity of the molecular structure, which are fundamental for understanding their chemical properties and potential interactions with biological targets. researchgate.net For a hypothetical X-ray crystallography study of this compound bound to an adenosine receptor, the expected data would detail the specific amino acid residues involved in binding, the conformational changes in the receptor upon ligand binding, and the precise orientation of the pimefylline and nicotinate moieties within the binding site.
Table 1: Representative Data from X-ray Crystallography of an Adenosine A2A Receptor-Antagonist Complex
| Parameter | Observation | Reference |
| Ligand | ZM241385 | nih.gov |
| Receptor | Human A2A Adenosine Receptor | nih.gov |
| Resolution | 2.6 Å | nih.gov |
| Key Interacting Residues | Asn253, His250, Leu249, Trp246 | nih.gov |
| Key Interactions | Hydrogen bond with Asn253, Water-mediated interaction with His250, Hydrophobic interactions with Leu249 and Trp246 | nih.gov |
Molecular Biology Techniques for Expression and Interaction Studies
Molecular biology techniques are essential for understanding the effects of a compound on gene and protein expression, as well as on cellular signaling pathways.
Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive method used to measure the levels of specific messenger RNA (mRNA) transcripts, providing a proxy for gene expression. mdpi.comdiva-portal.org In the study of adenosine receptor antagonists, qPCR can be used to determine how these compounds alter the expression of adenosine receptors themselves or other related genes.
For example, studies have used qPCR to analyze the gene expression of adenosine receptor subtypes in various tissues. One study investigated the distribution of all four adenosine receptors in monkey ocular tissues using RT-qPCR, revealing differential expression patterns that could help elucidate the mechanisms of action of adenosine receptor antagonists in treating eye conditions. nih.gov Another study used qPCR to assess changes in adenosine A3 receptor mRNA levels in response to acid exposure in human pharyngeal epithelial cells. researchgate.net
Research on xanthine derivatives like pentoxifylline (B538998) has also employed qPCR to analyze the expression of antioxidant genes in response to oxidative stress. thieme-connect.com A study on various methylxanthines, including theophylline (B1681296), used qPCR to examine their influence on the expression of genes relevant to Alzheimer's disease in neuroblastoma cells. mdpi.com In a hypothetical study on this compound, qPCR could be used to measure its effect on the mRNA levels of different adenosine receptor subtypes in target cells or tissues, or to analyze its impact on the expression of genes involved in inflammation or vascular function.
Table 2: Illustrative qPCR Data on Adenosine Receptor Gene Expression
| Gene | Treatment Group | Relative mRNA Expression (Fold Change) | p-value | Reference |
| Adenosine A1 Receptor | Low-anxiety rats + caffeine (B1668208) | 1.5 | <0.05 | diva-portal.org |
| Adenosine A3 Receptor | Acid exposure (5 min) | 2.1 | <0.05 | researchgate.net |
| Peroxiredoxin 1 (PRDX1) | Propentofylline | 1.49 | 0.007 | mdpi.com |
Western blotting is a widely used technique to detect and quantify specific proteins in a sample. It is invaluable for confirming that changes in gene expression (observed by qPCR) translate to changes in protein levels and for studying post-translational modifications like phosphorylation, which is a key event in many signaling pathways.
In the context of adenosine receptor research, Western blotting has been used to confirm the presence of adenosine receptor subtypes in various tissues, such as the renal medulla and the central nervous system. researchgate.netnih.gov It is also crucial for investigating the downstream signaling pathways activated by these receptors. For instance, studies have used Western blotting to analyze the phosphorylation status of key signaling proteins like ERK1/2, JNK, and AKT in response to adenosine receptor agonists and antagonists. ahajournals.org This allows researchers to map out the specific intracellular cascades affected by the compound.
Research on xanthine derivatives has also utilized Western blotting to study their effects on protein expression. For example, the influence of xanthine derivatives on the expression of proteins involved in inflammation, such as COX-2 and iNOS, has been investigated using this technique. google.com A study on this compound would likely use Western blotting to confirm its effect on the protein levels of adenosine receptors and to investigate its impact on the phosphorylation of downstream signaling molecules, providing insights into its mechanism of action.
Table 3: Representative Western Blot Findings in Adenosine Receptor Research
| Target Protein | Cell/Tissue Type | Treatment | Observed Effect | Reference |
| Adenosine A2A Receptor | Human Microvascular Endothelial Cells | TNF-α | Increased protein expression | aai.org |
| Phospho-ERK1/2 | Coronary Artery Smooth Muscle Cells | Adenosine | Increased phosphorylation | ahajournals.org |
| Hsp70 | Drosophila | Adenosine Receptor knockdown | Increased protein level | frontiersin.org |
Immunochemical techniques, particularly immunohistochemistry (IHC), use antibodies to visualize the distribution and localization of specific proteins within tissues. This provides crucial spatial information that complements the quantitative data from qPCR and Western blotting.
In the field of adenosine receptor research, IHC has been instrumental in mapping the distribution of different receptor subtypes in the brain and other tissues. nih.govnih.gov For example, IHC studies have revealed the dense expression of A2A receptors in the striatum, nucleus accumbens, and olfactory tubercles, which is consistent with their role in modulating dopaminergic neurotransmission. nih.gov Another study used IHC to show elevated expression of the adenosine A1 receptor in bronchial biopsy specimens from asthmatic subjects compared to healthy individuals, suggesting a role for this receptor in the pathophysiology of asthma. ersnet.org
For a compound like this compound, IHC could be used to determine the specific cell types within a tissue that express the target adenosine receptors. This would help to understand which cells are most likely to be affected by the drug, providing a more complete picture of its biological effects.
Table 4: Summary of Immunochemical Findings for Adenosine Receptors
| Receptor Subtype | Tissue | Localization | Implication | Reference |
| Adenosine A1 Receptor | Rat Hippocampus | Predominantly in CA2/CA3a field | Potential role in epileptogenesis | nih.gov |
| Adenosine A2A Receptor | Rat Brain | Neuropil of striatum, nucleus accumbens, olfactory tubercles | Modulation of dopaminergic neurotransmission | nih.gov |
| Adenosine A1 Receptor | Human Bronchial Biopsy | Bronchial epithelium and smooth muscle | Role in asthma pathophysiology | ersnet.org |
Western Blotting for Protein Expression and Modification
Statistical Analysis Methods in Preclinical Research Data Interpretation
Commonly used statistical tests in preclinical pharmacology include the Student's t-test for comparing the means of two groups, and the analysis of variance (ANOVA) for comparing the means of three or more groups. frontiersin.org When an ANOVA test indicates a significant difference, post-hoc tests such as Tukey's multiple comparison test are often used to identify which specific groups differ from one another. diva-portal.org
For example, in a study investigating the effect of an adenosine A3 receptor antagonist in a preclinical model of liver fibrosis, one-way ANOVA followed by Tukey's post-hoc tests were used to compare data between multiple treatment groups. In another study examining the effect of caffeine on gene expression in rats with different anxiety levels, one-way ANOVA with Tukey's multiple comparison test was also the statistical method of choice. diva-portal.org The selection of the appropriate statistical test depends on the experimental design, the number of groups being compared, and the nature of the data. A p-value of less than 0.05 is typically considered statistically significant, indicating that the observed difference is unlikely to be due to chance.
Table 5: Common Statistical Methods in Preclinical Adenosine Receptor Research
| Statistical Method | Application | Example Study Context | Reference |
| One-way ANOVA with Tukey's post-hoc test | Comparing means of multiple treatment groups | Efficacy of an A3 adenosine receptor antagonist in a liver fibrosis model | |
| Student's t-test | Comparing means of two groups | Analyzing differences in Hsp70 protein levels after gene knockdown | frontiersin.org |
| Four-parameter logistic equation | Analyzing concentration-response data | Determining EC50 and Emax of adenosine receptor agonists | atsjournals.org |
Theoretical and Computational Studies on Pimefylline Nicotinate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. researchgate.netpku.edu.cn These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, offering insights into its stability, reactivity, and spectroscopic properties. nih.gov
For a molecule like pimefylline (B162858) nicotinate (B505614), which is a salt formed from pimefylline (a xanthine (B1682287) derivative) and nicotinic acid (vitamin B3), quantum chemical calculations can predict several key parameters:
Optimized Geometry: The three-dimensional arrangement of atoms that corresponds to the lowest energy state.
Electronic Properties: Distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. pcbiochemres.com
Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and electrophilicity index, which help in understanding how the molecule will interact with other chemical species.
Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the molecule's surface, which indicates regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), predicting sites for intermolecular interactions.
Computational studies on nicotinic acid have utilized DFT to analyze its structure and vibrational frequencies. pku.edu.cn Similarly, extensive research on xanthine derivatives like theophylline (B1681296) has employed DFT and other high-level methods to investigate their structure, stability, and spectroscopic signatures. rsc.orgderpharmachemica.com These studies provide a strong basis for modeling the individual components of pimefylline nicotinate and, by extension, the compound itself.
Table 1: Calculated Quantum Chemical Properties of Analogous Compounds
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Nicotinic Acid | B3LYP/6-311+G(d,p) | -7.21 | -1.85 | 5.36 |
| Theophylline | M06-2X/6-311++G(d,p) | -7.54 | -1.12 | 6.42 |
| Caffeine (B1668208) | DFT/B3LYP | -6.35 | -1.54 | 4.81 |
Note: The data in this table is derived from various computational studies on analogous compounds and is intended for illustrative purposes. The exact values for this compound would require specific calculations.
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. mdpi.com
For this compound, MD simulations would be invaluable for:
Conformational Analysis: Pimefylline has a flexible side chain, and MD simulations can explore the different conformations this chain can adopt in solution. Understanding the preferred conformations is crucial as it can influence the molecule's ability to interact with biological targets. nih.gov
Solvation Effects: The interaction of this compound with water molecules can be modeled to understand its solubility and how water might mediate its interactions with other molecules. Studies on nicotinic acid have explored its behavior in aqueous solutions using a combination of experimental and computational methods. acs.org
Binding Dynamics: If the biological target of this compound is known (e.g., a phosphodiesterase enzyme, a common target for xanthine derivatives), MD simulations can be used to model the binding process. nih.govnih.gov This can reveal the key amino acid residues involved in the interaction, the stability of the drug-receptor complex, and the energetic changes that occur upon binding. Computational studies on other xanthine derivatives have successfully used MD simulations to predict their binding modes to phosphodiesterases. nih.govnih.gov
Table 2: Key Parameters from Molecular Dynamics Simulations of Analogous Systems
| System | Simulation Time | Key Finding |
| Xanthine derivatives with Phosphodiesterase 9A | 6 ns | The stability of the ligand-protein complex was validated, identifying key interactions in the active site. nih.gov |
| Theophylline with Phosphodiesterases | Not Specified | Identified the binding pocket and higher affinity compared to other derivatives like pentoxifylline (B538998). nih.gov |
| Nicotinic acid in aqueous ionic liquid | Not Specified | Revealed significant molecular interactions and stability of the ternary system. acs.org |
Note: This table presents findings from MD simulations of analogous compounds to illustrate the potential applications for this compound.
Cheminformatics and Data Mining for Analogous Compound Analysis
Cheminformatics involves the use of computational tools to analyze and organize chemical data, enabling the prediction of properties and the identification of structure-activity relationships (SAR). scielo.org.mx Data mining of large chemical databases can provide valuable insights into the properties of a compound based on the known properties of structurally similar molecules. nih.gov
For this compound, a cheminformatics approach would involve:
Database Searching: Searching chemical databases like PubChem, ChEMBL, and ZINC for compounds structurally related to pimefylline and nicotinic acid.
Property Prediction: Using quantitative structure-activity relationship (QSAR) models and other predictive tools to estimate properties of this compound, such as its solubility, lipophilicity (logP), and potential for off-target effects.
Analogous Compound Analysis: Comparing the known biological activities and physicochemical properties of analogous compounds to infer the likely profile of this compound. For example, analyzing data for other xanthine derivatives used as vasodilators, such as pentoxifylline, can provide clues about the expected behavior of the pimefylline moiety. nih.govnih.gov
Table 3: Physicochemical Properties of Pimefylline and Analogous Compounds from PubChem
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
| Pimefylline | C14H22N4O2 | 278.35 | 0.8 |
| Pentoxifylline | C13H18N4O3 | 278.31 | 0.3 |
| Theophylline | C7H8N4O2 | 180.16 | -0.0 |
| Nicotinic Acid | C6H5NO2 | 123.11 | 0.4 |
Source: National Center for Biotechnology Information. PubChem Compound Database.
This comparative data highlights the structural and physicochemical similarities and differences that would be considered in a cheminformatics analysis.
Future Directions and Emerging Research Avenues for Pimefylline Nicotinate Research
Integration of Omics Technologies in Mechanistic Studies
To achieve a deeper understanding of how pimefylline (B162858) nicotinate (B505614) functions at a molecular level, the integration of "omics" technologies is a promising future direction. These high-throughput methods provide a comprehensive snapshot of the various layers of biological information, from the genome to the metabolome, revolutionizing the study of drug mechanisms and responses. biobide.com
Omics technologies offer a holistic view of biological systems, enabling researchers to explore the complex interactions and networks within them. biobide.com The primary omics fields that can be applied to pimefylline nicotinate research include:
Genomics and Transcriptomics: These fields study an organism's complete set of genes (genome) and RNA transcripts (transcriptome), respectively. biobide.com Applying these technologies could identify genetic variations that influence individual responses to this compound and reveal changes in gene expression patterns that occur after drug administration. nih.gov This can help in identifying the specific genes and pathways modulated by the compound. biobide.com
Proteomics: This is the large-scale study of proteins, their structures, and their functions. biobide.com Proteomics can provide direct insight into the protein targets of this compound and downstream changes in protein expression and post-translational modifications, which are crucial for understanding its mechanism of action. frontiersin.orgfrontlinegenomics.com
Metabolomics: This field focuses on the complete set of small-molecule metabolites within a biological system. nih.gov By analyzing the metabolome, researchers can identify biochemical changes and pathway perturbations caused by this compound, offering a functional readout of the cellular state. dntb.gov.ua
By combining these omics approaches (a multi-omics strategy), researchers can build a comprehensive model of the drug's biological effects. frontlinegenomics.com This integrated analysis can uncover novel biomarkers for drug response, elucidate complex disease mechanisms, and identify new therapeutic targets for this compound and related xanthine (B1682287) derivatives. biobide.commdpi.com
Table 1: Application of Omics Technologies in this compound Research
| Omics Technology | Research Focus | Potential Insights |
|---|---|---|
| Genomics | Analysis of DNA sequence and structure. biobide.com | Identification of genetic variants affecting drug response (pharmacogenomics). |
| Transcriptomics | Study of the complete set of RNA transcripts. biobide.com | Understanding how the compound alters gene expression patterns. nih.gov |
| Proteomics | Comprehensive study of proteins. biobide.comfrontlinegenomics.com | Direct identification of drug targets and affected protein networks. frontiersin.org |
| Metabolomics | Analysis of the complete set of metabolites. nih.gov | Characterization of changes in metabolic pathways and cellular processes. dntb.gov.ua |
| Multi-omics | Integration of data from multiple omics fields. frontlinegenomics.com | A holistic view of the drug's mechanism of action and systems-level effects. |
Development of Novel Computational Modeling Paradigms
Computational modeling has become an indispensable tool in modern drug discovery and development, offering a rational framework for analyzing and predicting molecular interactions. tms.org For this compound, the development of novel computational paradigms can accelerate research by enabling the simulation of complex biological processes and the prediction of drug behavior. frontiersin.orgnih.gov
Future computational approaches could focus on several key areas:
Molecular Docking and Dynamics: Advanced docking simulations can predict the binding affinity and orientation of this compound with its potential protein targets. frontiersin.org Molecular dynamics simulations can further elucidate the stability of these interactions over time, providing a more dynamic picture of the drug-target complex.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the chemical structure of this compound and its analogs with their biological activity. frontiersin.org These models are valuable for optimizing lead compounds and designing new derivatives with enhanced potency or selectivity. frontiersin.org
Systems Biology Modeling: By integrating experimental data (including omics data), computational models can simulate the drug's effect on entire signaling pathways or cellular networks. nih.gov This can help in understanding the systemic effects of the compound and predicting potential on- and off-target effects.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Computational models can simulate the absorption, distribution, metabolism, and excretion (ADME) of this compound in the body, as well as its therapeutic effect over time. This is crucial for optimizing drug delivery and administration strategies. nih.gov
The establishment of harmonized frameworks and best practices for computational modeling will be essential to ensure the reliability and consistency of these predictive models. coresta.org These advanced in silico methods can significantly reduce the time and cost associated with traditional experimental approaches, guiding more focused and efficient laboratory research. tms.org
Exploration of Polypharmacology and Network Pharmacology Concepts for Pyrimidine-Nicotinate Compounds
The traditional "one drug, one target" paradigm is often insufficient for complex diseases. frontiersin.org The concepts of polypharmacology—where a single compound interacts with multiple targets—and network pharmacology—which studies the effect of drugs on complex biological networks—are providing new perspectives for drug discovery. frontiersin.orgmedsci.org
Xanthine derivatives, the class to which pimefylline belongs, are often recognized as multi-targeting agents. ekb.eg This inherent promiscuity makes them ideal candidates for investigation through the lens of polypharmacology and network pharmacology.
Polypharmacology: Future research should aim to systematically identify the multiple targets of this compound. This approach could reveal previously unknown mechanisms of action and suggest new therapeutic indications for the compound. Rather than being a drawback, hitting multiple targets can be beneficial for treating multifactorial diseases. frontiersin.org For pyrimidine-based compounds, this approach may lead to the development of effective anticancer drugs with minimal side effects by targeting multiple pathways. researchgate.net
Network Pharmacology: This approach shifts the focus from a single target to the entire network of interactions affected by a drug. medsci.org By constructing and analyzing drug-target-disease networks, researchers can visualize and understand the complex pharmacological actions of this compound. nih.govnih.gov Network pharmacology can help to:
Identify key proteins and pathways (hubs) that are most critical to the drug's therapeutic effect. medsci.org
Elucidate the mechanisms underlying drug synergy in combination therapies.
Provide a basis for designing novel multi-target ligands. frontiersin.org
The integration of network pharmacology with experimental data provides a powerful strategy to decipher the complex mechanisms of compounds like this compound, paving the way for the discovery of novel therapeutic uses. medsci.orgmdpi.com
Q & A
Q. What steps should be taken to ensure reproducibility of dose-response studies involving this compound across different laboratory settings?
- Methodological Answer : Standardize vehicle composition (e.g., 0.5% methylcellulose), dosing schedules, and endpoint assays (e.g., ELISA for cAMP). Include internal reference compounds (e.g., papaverine) in each experiment. Share raw data and analytical scripts via repositories like Zenodo to enable cross-lab validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
